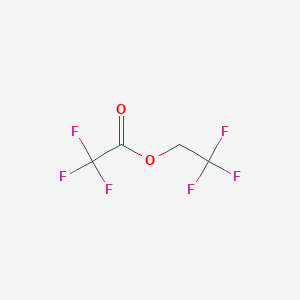

2,2,2-Trifluoroethyl trifluoroacetate

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUJOCJJXCPCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193676 | |

| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-38-5 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z64US2QA96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a fluorinated ester of significant interest in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, outlines general experimental protocols for their determination, and explores its applications, particularly as a versatile reagent in the synthesis of complex fluorinated molecules. The information is presented to support researchers and professionals in drug development and materials science in the effective utilization and handling of this compound.

Introduction

2,2,2-Trifluoroethyl trifluoroacetate, with the CAS number 407-38-5, is a highly fluorinated organic compound. Its structure, featuring two trifluoromethyl groups, imparts unique properties such as high electrophilicity at the carbonyl carbon and significant volatility. These characteristics make it a valuable reagent and solvent in various chemical transformations. In the realm of drug development, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity. TFETFA serves as a key building block in the synthesis of such fluorinated pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the available data on its physicochemical properties and provide a practical resource for laboratory applications.

Physicochemical Properties

The distinct properties of this compound are a direct consequence of its highly fluorinated structure. The quantitative physicochemical data are summarized in Table 1 for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₆O₂ | [2] |

| Molecular Weight | 196.05 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 55 °C | [3] |

| Melting Point | -67 °C | |

| Density | 1.464 g/mL at 25 °C | [3] |

| Vapor Pressure | 3.34 psi (230.28 hPa) at 20 °C | [3] |

| Refractive Index (n20/D) | 1.277 | [3] |

| Flash Point | 0 °C (32 °F) - closed cup | |

| Solubility | Sparingly soluble in water; miscible with chloroform (B151607) and methanol. | [4] |

Table 1: Key Physicochemical Properties of this compound

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key physicochemical properties of volatile liquid esters like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a volatile liquid can be accurately determined using a micro-boiling point apparatus, which requires a small sample volume.

-

Apparatus: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to calibrate its exact volume.

-

The pycnometer is dried and filled with this compound at the same temperature.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

-

Apparatus: Abbe refractometer, a constant temperature circulating bath, and a light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to stabilize, maintained by the circulating bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Synthesis and Reactions

This compound is typically synthesized via the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. This reaction is often catalyzed by a strong acid.

One of the notable applications of this compound is its use as a reagent in the synthesis of other fluorinated molecules. For instance, it has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[3]

Figure 1: Synthesis of this compound.

Analytical Characterization Workflow

The identity and purity of this compound are typically confirmed through a combination of spectroscopic and chromatographic techniques. A general workflow for its characterization is presented below.

Figure 2: General workflow for the characterization of this compound.

Applications in Drug Development

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound serves as a valuable trifluoroacetylating agent and a source of the trifluoroethoxy moiety. Its utility in the synthesis of fluorine-containing drugs is primarily as a versatile building block, enabling the creation of complex molecules with improved bioactivity and metabolic stability.[1]

While TFETFA itself is not known to directly interact with specific signaling pathways, the compounds synthesized using it may be designed to target a wide range of biological receptors and enzymes. The logical relationship in this context is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

References

- 1. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

- 2. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 95 407-38-5 [sigmaaldrich.com]

- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Molecular Structure Analysis of 2,2,2-Trifluoroethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-trifluoroethyl trifluoroacetate (B77799), a significant fluorinated compound utilized in organic synthesis and as a versatile solvent. This document details its structural parameters, spectroscopic signature, and the experimental and computational methodologies employed for its characterization.

Molecular Structure and Conformation

2,2,2-Trifluoroethyl trifluoroacetate (CF₃COOCH₂CF₃) is a complex molecule exhibiting conformational isomerism. Its structure has been meticulously determined using gas-phase electron diffraction (GED), complemented by ab initio (MP2) and Density Functional Theory (DFT) calculations.[1] These studies have revealed the presence of two primary conformers: anti, anti (Cₛ symmetry) and anti, gauche (C₁ symmetry), which exist in equilibrium.[1]

The anti, anti conformer is characterized by a planar arrangement of the C-O-C=O backbone, while the anti, gauche conformer arises from the rotation around the O-CH₂ bond.[1] Experimental and theoretical data suggest that the anti, anti conformation is the preferred structure.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₂F₆O₂ |

| Molecular Weight | 196.05 g/mol [2] |

| CAS Number | 407-38-5[2] |

| Boiling Point | 55 °C[2] |

| Density | 1.464 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.277[2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 2,2,2-trifluoroethanol (B45653) with a trifluoroacetylating agent. One detailed method is as follows:

Materials:

-

Pyridinium (B92312) trifluoroacetate

-

2,2,2-Trifluoroethanol

-

Trifluoroacetyl chloride

Procedure:

-

A laboratory circulating reactor apparatus, consisting of a one-liter four-necked flask equipped with a stirrer, a pump, and a column packed with Raschig rings, is charged with 30 g (0.16 mole) of pyridinium trifluoroacetate and 355 g (3.55 mole) of 2,2,2-trifluoroethanol.

-

The initial mixture is circulated, and the internal temperature is maintained at 54 °C.

-

Over a period of 100 minutes, 134 g (1.01 mole) of trifluoroacetyl chloride is metered into the flask through an immersed inlet tube.

-

After the addition of trifluoroacetyl chloride is complete, the reaction mixture is allowed to react for an additional 10 minutes.

-

The crude product is then purified by fractional distillation through a Vigreux column, collecting the fraction at a distillation head temperature of 54 °C to 56 °C.

This procedure typically yields approximately 177.8 g of this compound, corresponding to a theoretical yield of 89.8%.

Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure in the gas phase is achieved using electron diffraction. A high-energy beam of electrons is directed through a gaseous sample of the molecule. The resulting diffraction pattern of concentric rings is recorded and analyzed to determine the equilibrium geometry of the molecule.

General Workflow for GED Analysis:

Computational Chemistry

Ab initio and DFT calculations are employed to complement the experimental GED data. These computational methods provide theoretical models of the molecular structure, vibrational frequencies, and energies of the different conformers.

Typical Computational Protocol:

-

Conformational Search: A systematic search for all possible conformers is performed.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. Common levels of theory include MP2 and DFT with basis sets such as 6-311++G(d,p).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima and to obtain theoretical vibrational spectra.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies of the conformers.

Spectroscopic Data

The structural elucidation of this compound is further supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei within the molecule.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | ~ 4.7 | Quartet |

| ¹⁹F (CF₃COO) | ~ -75 | Singlet |

| ¹⁹F (CH₂CF₃) | ~ -74 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching, C-F stretching, and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1790 | C=O stretch |

| ~ 1250 - 1150 | C-F stretch |

| ~ 1100 - 1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. Common fragments observed include those resulting from the loss of CF₃ and COOCH₂CF₃ groups.

Molecular Structure Visualization

The following diagram illustrates the key structural features and the relationship between the atoms in the preferred anti, anti conformer of this compound.

This in-depth guide provides a foundational understanding of the molecular structure of this compound, essential for its application in research and development. The combination of experimental and computational data offers a detailed and robust model of this important fluorinated compound.

References

1H and 19F NMR spectroscopic data of 2,2,2-Trifluoroethyl trifluoroacetate

An In-depth Technical Guide to the 1H and 19F NMR Spectroscopic Data of 2,2,2-Trifluoroethyl trifluoroacetate (B77799)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2,2-trifluoroethyl trifluoroacetate (CF3COOCH2CF3). This compound, with CAS number 407-38-5, is a key building block in synthetic organic chemistry, particularly in the synthesis of fluorinated molecules for pharmaceutical and materials science applications. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains two distinct trifluoromethyl (CF3) groups and one methylene (B1212753) (CH2) group. The protons (1H) of the methylene group and the fluorine-19 (19F) nuclei of both trifluoromethyl groups are NMR-active, providing characteristic signals that are invaluable for structural confirmation.

1H and 19F NMR Spectroscopic Data

The following tables summarize the expected 1H and 19F NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl3).

Table 1: 1H NMR Spectroscopic Data

| Chemical Group | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHF) (Hz) |

| -OCH2CF3 | ~4.6 | Quartet (q) | ~8.4 |

Table 2: 19F NMR Spectroscopic Data

| Chemical Group | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant |

| CF3C(O)- | ~-75.5 | Singlet (s) | N/A |

| -OCH2CF3 | ~-74.5 | Triplet (t) | 3JFH ≈ 8.4 Hz |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality 1H and 19F NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium (B1214612) lock signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for 1H NMR (δ 0.00 ppm), if precise chemical shift referencing is required. For 19F NMR, an external reference standard like CFCl3 (δ 0.00 ppm) or a secondary standard can be used.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both 1H and 19F nuclei.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shifts.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.

-

-

19F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired (though for this molecule, the coupling to the CH2 group is informative).

-

Spectral Width: A wider spectral width of around 200-250 ppm is recommended for 19F NMR to ensure all signals are captured.

-

Number of Scans: Due to the high sensitivity of the 19F nucleus, 4 to 8 scans are often sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of nuclei.

-

Reference the chemical shifts to the internal or external standard.

Signaling Pathways and Logical Relationships

The spin-spin coupling interactions within this compound provide key structural information. The following diagrams, generated using Graphviz, illustrate these relationships.

Caption: Spin-spin coupling between the CH2 protons and the adjacent CF3 fluorine atoms.

Caption: A generalized workflow for NMR analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,2-Trifluoroethyl trifluoroacetate

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a fluorinated ester of significant interest in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental methodologies, and structural visualizations to aid in the characterization and analysis of this compound.

Chemical Structure and Properties

2,2,2-Trifluoroethyl trifluoroacetate is an ester with the chemical formula CF₃COOCH₂CF₃.[1] It is a colorless liquid with a boiling point of approximately 55°C. The presence of two trifluoromethyl (CF₃) groups significantly influences its vibrational spectrum and chemical properties.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its constituent functional groups. The table below summarizes the key IR absorption bands, their corresponding vibrational modes, and their reported wavenumbers.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~1780 | C=O stretching | Strong | [2][3] |

| ~1300 - 1100 | C-F stretching | Strong | [2][3] |

| ~1200 - 1000 | C-O stretching (ester) | Strong | [2][3] |

| ~1450 | CH₂ bending | Medium | [2][3] |

| ~2980 | C-H stretching (asymmetric and symmetric) | Weak | [2][3] |

Note: The exact peak positions may vary slightly depending on the sample phase (gas, liquid, or solid) and the spectroscopic conditions.[3]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of liquid this compound. This method is based on common practices for liquid sample analysis in infrared spectroscopy.[4][5][6]

Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.

Materials:

-

This compound (≥95% purity)

-

FTIR spectrometer

-

Demountable liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)

-

Pasteur pipette or syringe

-

Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Assemble the clean, empty liquid transmission cell.

-

Place the empty cell in the spectrometer's sample holder.

-

Collect a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components.

-

-

Sample Preparation:

-

Disassemble the liquid transmission cell.

-

Using a clean Pasteur pipette or syringe, place one to two drops of this compound onto the face of one of the infrared-transparent windows.

-

Carefully place the second window on top of the first, creating a thin, uniform liquid film.

-

Reassemble the cell, ensuring a good seal to prevent leakage.

-

-

Sample Spectrum Acquisition:

-

Place the sample-filled cell into the spectrometer's sample holder in the same orientation as the background scan.

-

Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

Compare the obtained spectrum with reference spectra for this compound if available.

-

-

Cleaning:

-

Thoroughly clean the cell windows with an appropriate solvent and dry them completely with a gentle stream of nitrogen or by carefully wiping with lens tissue.

-

Store the windows in a desiccator to prevent damage from moisture.

-

Visualizations

To further elucidate the structure and experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for obtaining an IR spectrum.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound = 95 407-38-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA). This document outlines the primary fragmentation pathways, presents quantitative data of the resulting ions, and provides a detailed experimental protocol for its analysis.

Core Concepts in the Fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate

This compound (C₄H₂F₆O₂) is a highly fluorinated ester with a molecular weight of approximately 196.05 g/mol .[1] Its structure, characterized by the presence of two trifluoromethyl groups, dictates its fragmentation pattern under electron ionization. The fragmentation is primarily driven by the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage), as well as rearrangements influenced by the highly electronegative fluorine atoms.

The initial event in the mass spectrometer is the ionization of the molecule, typically through the loss of a non-bonding electron from one of the oxygen atoms, to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as interpreted from the NIST mass spectrum, are summarized in the table below.[2] The base peak, the most intense peak in the spectrum, is observed at an m/z of 69.[1]

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 31 | CF⁺ | 15 |

| 47 | C₂F⁺ | 5 |

| 51 | CF₂H⁺ | 8 |

| 69 | CF₃⁺ | 100 |

| 83 | CH₂CF₃⁺ | 20 |

| 97 | CF₃CO⁺ | 10 |

| 127 | [M-CF₃]⁺ | 90 |

| 177 | [M-F]⁺ | 20 |

Proposed Fragmentation Pathways

The major fragmentation pathways of this compound upon electron ionization are depicted below. These pathways are proposed based on established principles of mass spectrometry and the observed fragment ions.

Initial Ionization and Alpha-Cleavage

The process begins with the formation of the molecular ion. The most common fragmentation mechanism for esters is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of TFETFA, this can occur on either side of the carbonyl.

Rearrangement and Further Fragmentation

Further fragmentation can occur through rearrangements and the loss of neutral molecules. A notable fragmentation pathway involves the loss of a trifluoromethyl radical (•CF₃) to form the ion at m/z 127, which is observed with high relative intensity.[3] Another significant fragmentation is the loss of a fluorine atom, resulting in the ion at m/z 177.[3]

References

A Technical Guide to the Solubility and Solvent Compatibility of 2,2,2-Trifluoroethyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and solvent compatibility of 2,2,2-trifluoroethyl trifluoroacetate (B77799). The information is intended to support research, development, and formulation activities where this compound is utilized as a reagent or solvent.

Core Properties of 2,2,2-Trifluoroethyl trifluoroacetate

This compound is a fluorinated ester characterized by its high electronegativity and potential as a specialized solvent.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₂F₆O₂ |

| Molecular Weight | 196.05 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.464 g/mL at 25 °C |

| Boiling Point | 55 °C[1] |

| Melting Point | -67 °C[1] |

| Refractive Index | n20/D 1.277 |

| Vapor Pressure | 3.34 psi (20 °C) |

| Flash Point | 0 °C (closed cup) |

Solvent Compatibility and Solubility Profile

The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is important to note that this information is based on chemical principles and qualitative observations from various sources. For precise quantitative applications, experimental determination of solubility is highly recommended.

| Solvent | Solvent Polarity | Expected Solubility |

| Water | High | Sparingly Soluble/Hydrolyzes |

| Methanol | High | Soluble |

| Acetone | High | Soluble |

| Dichloromethane | Medium | Soluble |

| Toluene | Low | Sparingly Soluble |

| Hexane | Low | Insoluble |

Note: this compound may undergo hydrolysis in the presence of water.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is adapted from the OECD Guideline 105 "Flask Method" for water solubility and general laboratory procedures for solubility testing.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass test tubes with stoppers or screw caps

-

Calibrated pipettes and syringes

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a test tube containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.

-

Seal the test tube to prevent solvent evaporation.

-

-

Equilibration:

-

Place the test tube in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer for an extended period to facilitate the dissolution process. Intermittent shaking over 24-48 hours is recommended to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.

-

If a stable emulsion forms or separation is slow, centrifugation at a controlled temperature can be employed to facilitate phase separation.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved solute layer.

-

-

Quantification:

-

Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2,2-Trifluoroethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl trifluoroacetate (B77799) is a fluorinated ester with applications in organic synthesis and materials science. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the predicted thermal behavior of 2,2,2-trifluoroethyl trifluoroacetate. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from analogous fluorinated esters and perfluorinated compounds to propose potential decomposition mechanisms. Standard experimental protocols for thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are detailed to enable researchers to perform their own assessments. All quantitative data from analogous compounds are presented in structured tables, and logical relationships in the proposed decomposition pathways are visualized using diagrams.

Chemical and Physical Properties

This compound (CF₃COOCH₂CF₃) is a colorless liquid with a boiling point of approximately 55°C.[1] Its high degree of fluorination imparts unique properties, including altered reactivity and stability compared to its non-fluorinated counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₆O₂ | [1] |

| Molecular Weight | 196.05 g/mol | [1][2] |

| Boiling Point | 55 °C | [1] |

| Density | 1.464 g/mL at 25 °C | |

| Refractive Index | n20/D 1.277 | |

| CAS Number | 407-38-5 | [1] |

Predicted Thermal Stability and Decomposition Profile

Based on studies of similar compounds, the thermal decomposition of this compound is likely to proceed via intramolecular elimination or radical chain mechanisms at elevated temperatures. The C-C and C-O bonds adjacent to the highly electronegative trifluoromethyl groups are potential sites for initial bond cleavage.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur through several potential pathways. The most likely initial step is the cleavage of the ester bond, which can proceed through different routes depending on the conditions. The subsequent breakdown of the resulting fragments would lead to a variety of smaller fluorinated and non-fluorinated molecules.

Pathway 1 depicts a concerted elimination reaction, which is common for esters, leading to the formation of trifluoroacetic acid and trifluoroethylene. Pathway 2 illustrates a radical-based mechanism initiated by homolytic cleavage of the C-O bond, which upon decarboxylation and further reactions, would lead to a complex mixture of smaller fluorinated compounds. The ultimate decomposition products under oxidative conditions are likely to include carbon dioxide, carbon monoxide, hydrogen fluoride, and carbonyl fluoride.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and analytical techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

-

A small amount of the sample is introduced into a pyrolyzer, which is directly coupled to a GC-MS system.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).

-

The decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structures of the decomposition products by comparing them to spectral libraries and fragmentation patterns.

Summary of Expected Thermal Decomposition Data

While no specific data exists for this compound, the following table summarizes the expected types of data that would be obtained from the described experimental procedures, with hypothetical values for illustrative purposes.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Predicted Observation |

| TGA (N₂ atmosphere) | Onset of Decomposition | ~200-300 °C |

| Major Mass Loss Step(s) | One or more distinct steps | |

| Residual Mass at 600 °C | < 5% | |

| DSC (N₂ atmosphere) | Endotherm (Boiling) | ~55 °C |

| Exotherm (Decomposition) | Correlating with TGA mass loss | |

| Pyrolysis-GC-MS | Major Decomposition Products | CF₃COOH, CF₂=CFH, CO₂, CO, smaller fluorocarbons |

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its safe and effective use. Although direct experimental data is limited, by analogy with other fluorinated esters, a decomposition pathway involving either concerted elimination or radical mechanisms can be proposed. To obtain definitive data, the application of thermal analysis techniques such as TGA, DSC, and Pyrolysis-GC-MS is essential. The experimental protocols provided in this guide offer a framework for researchers to conduct these analyses and gain a comprehensive understanding of the thermal behavior of this compound. This knowledge is invaluable for optimizing reaction conditions, ensuring process safety, and predicting the environmental fate of this and related fluorinated compounds.

References

Early Synthetic Routes to 2,2,2-Trifluoroethyl Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthetic routes to 2,2,2-trifluoroethyl trifluoroacetate (B77799), a significant fluorinated compound. The document details the primary methods of synthesis, including direct esterification and acylation with trifluoroacetic anhydride (B1165640), supported by quantitative data and comprehensive experimental protocols.

Core Synthetic Methodologies

The early synthesis of 2,2,2-trifluoroethyl trifluoroacetate primarily relied on two fundamental organic reactions: Fischer-Speier esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol (B45653) and the acylation of 2,2,2-trifluoroethanol using trifluoroacetic anhydride.

Fischer-Speier Esterification

The most direct and classical approach to this compound is the acid-catalyzed esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. This equilibrium-driven process typically employs a strong acid catalyst, such as concentrated sulfuric acid, to protonate the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

A representative early procedure for a similar ester, ethyl trifluoroacetate, involves refluxing trifluoroacetic acid and ethanol (B145695) with concentrated sulfuric acid for several hours. The product is then isolated by distillation.[1] This method is directly analogous to the synthesis of this compound.

Quantitative Data for Fischer-Speier Esterification of a Model Compound (Ethyl Trifluoroacetate) [1]

| Parameter | Value |

| Reactants | |

| Trifluoroacetic Acid | 114 g |

| Absolute Ethanol | 138 g |

| Concentrated Sulfuric Acid | 5 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 3 hours |

| Product | |

| Yield | 89 g (62.5%) |

| Boiling Point | 59-61°C |

Experimental Protocol: Synthesis of this compound via Fischer-Speier Esterification (Adapted from a similar early procedure for ethyl trifluoroacetate[1])

-

To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 114 g of trifluoroacetic acid and 100 g of 2,2,2-trifluoroethanol.

-

Carefully add 5 ml of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling, reconfigure the apparatus for distillation.

-

Distill the mixture, collecting the fraction boiling at approximately 55°C.

-

Dry the collected distillate over anhydrous calcium chloride, followed by anhydrous sodium sulfate.

-

Purify the product by fractional distillation to yield this compound.

Acylation with Trifluoroacetic Anhydride

An alternative and often more rapid method for the preparation of this compound is the acylation of 2,2,2-trifluoroethanol with trifluoroacetic anhydride. This reaction is generally faster and not reversible, as the byproduct is trifluoroacetic acid rather than water. The high reactivity of the anhydride drives the reaction to completion, often without the need for a catalyst, although a mild base may sometimes be used to scavenge the acid byproduct.

Early studies highlighted the utility of trifluoroacetic anhydride as a potent acylating agent for hydroxy compounds. The reaction is typically exothermic and proceeds readily at or below room temperature.

Quantitative Data for Acylation with Trifluoroacetic Anhydride (General)

| Parameter | Value |

| Reactants | |

| Alcohol (R-OH) | 1 equivalent |

| Trifluoroacetic Anhydride | 1-1.2 equivalents |

| Reaction Conditions | |

| Temperature | 0°C to room temperature |

| Time | Typically < 1 hour |

| Product | |

| Yield | Generally high to quantitative |

Experimental Protocol: Synthesis of this compound via Acylation with Trifluoroacetic Anhydride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 10.0 g (0.1 mol) of 2,2,2-trifluoroethanol in 50 mL of a dry, inert solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 23.1 g (0.11 mol) of trifluoroacetic anhydride dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting liquid by distillation to obtain this compound.

Summary

The early synthetic routes to this compound were primarily based on established esterification and acylation reactions. The Fischer-Speier esterification offers a straightforward, albeit equilibrium-limited, approach, while acylation with trifluoroacetic anhydride provides a more rapid and often higher-yielding alternative. The choice of method would have depended on the availability of starting materials and the desired reaction conditions and scale. These foundational methods paved the way for the broader application of this compound in various fields of chemical research and development.

References

The Unique Reactivity of the Trifluoroethoxy Group in Esters

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a pivotal functional group in modern organic and medicinal chemistry. When incorporated into an ester, it imparts unique electronic properties that significantly alter the molecule's reactivity compared to its non-fluorinated alkyl counterparts. The potent electron-withdrawing nature of the terminal trifluoromethyl (CF₃) group enhances the electrophilicity of the ester's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This guide explores this enhanced reactivity, detailing its impact on hydrolytic stability, its utility as a novel leaving group in substitution reactions, and its role in directing stereoselectivity in key synthetic transformations. This document provides quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Enhanced Electrophilicity and Hydrolytic Instability

The defining characteristic of a trifluoroethyl ester is its heightened reactivity towards nucleophiles. This is a direct consequence of the strong inductive electron-withdrawing effect of the three fluorine atoms, which is transmitted through the ethyl linkage to the ester's carbonyl carbon. This effect polarizes the carbonyl bond, increasing its electrophilic character and making it a more favorable target for nucleophilic attack.

A significant practical outcome of this enhanced reactivity is a dramatic decrease in hydrolytic stability. Compared to standard ethyl or even methyl esters, trifluoroethyl esters hydrolyze orders of magnitude faster, particularly under basic conditions. This property can be exploited for applications requiring rapid ester cleavage, such as in prodrug strategies or as readily removable protecting groups.[1]

The hydrolytic stability of various N-acetylproline esters was systematically evaluated, highlighting the stepwise increase in hydrolysis rate with increasing fluorination. The data clearly demonstrates the profound impact of the trifluoroethoxy group.

| Ester Compound | Number of Fluorine Atoms | Half-life (t₁/₂) at pH 11 (298 K) [min] |

| Methyl Ester | 0 | 200 ± 24 |

| Ethyl Ester | 0 | 600 ± 45 |

| 2-Fluoroethyl Ester | 1 | 75 ± 8 |

| 2,2-Difluoroethyl Ester | 2 | 20 ± 3 |

| 2,2,2-Trifluoroethyl Ester | 3 | 6.4 ± 1.7 |

| (Data sourced from reference[2]) |

This protocol outlines a general method for determining the hydrolytic stability of a trifluoroethyl ester using HPLC analysis.

-

Preparation of Buffer Solution: Prepare an aqueous buffer solution at the desired pH (e.g., pH 11 for accelerated hydrolysis studies) using appropriate buffer components (e.g., sodium carbonate/bicarbonate). Ensure the temperature is controlled at 298 K (25 °C).

-

Sample Preparation: Prepare a stock solution of the ester (e.g., N-acetylproline 2,2,2-trifluoroethyl ester) in a suitable organic solvent miscible with water, such as acetonitrile (B52724).

-

Initiation of Hydrolysis: To initiate the reaction, inject a small aliquot of the ester stock solution into the pre-heated buffer solution with vigorous stirring to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Time-course Monitoring: At predetermined time intervals (e.g., every 1-2 minutes for a rapidly hydrolyzing ester), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by adding the aliquot to a vial containing a quenching agent (e.g., a solution of HCl in the HPLC mobile phase) to neutralize the base and prevent further reaction.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the ester from its carboxylic acid hydrolysis product. Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Data Analysis: Quantify the peak area of the remaining ester at each time point. Plot the natural logarithm of the ester concentration (or peak area) versus time. The data should fit a first-order kinetic model. The slope of the resulting line is equal to the negative of the rate constant (k). The half-life (t₁/₂) is calculated using the equation: t₁/₂ = 0.693 / k.

Caption: Mechanism of base-catalyzed hydrolysis of a 2,2,2-trifluoroethyl ester.

The Trifluoroethoxy Moiety as a Leaving Group

Beyond enhancing carbonyl reactivity, the trifluoroethoxy group can itself function as an effective leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3][4] This provides a significant advantage in synthetic chemistry, particularly for heteroaromatic compounds. Many heteroaryl chlorides, which are common SₙAr substrates, are hydrolytically unstable and have poor shelf-life. Replacing the chlorine atom with a trifluoroethoxy group creates a much more stable compound that can be stored for extended periods.[3]

Despite this increased stability, the trifluoroethoxy group is still sufficiently labile to be displaced by strong nucleophiles (e.g., alkoxides, amines) under SₙAr conditions. This allows for a "stable yet reactive" paradigm. A key application is in sequential cross-coupling reactions where the trifluoroethoxy-substituted heterocycle can first undergo a reaction at another site (like a Suzuki coupling) under conditions that a more labile chloro-substituent would not tolerate, before proceeding with the SₙAr displacement.[3]

This protocol describes a representative SₙAr reaction where a trifluoroethoxy group on a pyrimidine (B1678525) core is displaced by an amine.

-

Reactant Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add the aniline (B41778) derivative (1.1 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) as required. The trifluoroethoxy group at the 2-position is typically more reactive and will be displaced first.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Second Substitution (Optional): For sequential substitution, after the first displacement is complete, a second, stronger nucleophile (e.g., sodium methoxide, 1.5 eq) can be added to displace the remaining trifluoroethoxy group at the 4-position, often requiring higher temperatures.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted pyrimidine.

Caption: Workflow for sequential cross-coupling using a TFE-ether as a stable leaving group.

Unique Applications in Stereoselective Synthesis

The electronic properties of the trifluoroethoxy group are also harnessed to control the stereochemical outcome of important synthetic reactions.

The standard Horner-Wadsworth-Emmons (HWE) reaction, which uses dialkyl phosphonate (B1237965) esters, typically yields (E)-alkenes with high selectivity. However, a significant modification developed by Still and Gennari utilizes bis(2,2,2-trifluoroethyl) phosphonoesters. The electron-withdrawing trifluoroethyl groups alter the stability and reactivity of the reaction intermediates, strongly favoring the kinetic pathway that leads to the formation of (Z)-alkenes.[5] This provides a powerful and reliable method for accessing Z-olefins, which are common motifs in natural products and pharmaceuticals.

This protocol outlines the general procedure for a Z-selective HWE reaction.

-

Reagent Preparation: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the bis(2,2,2-trifluoroethyl) phosphonoester (1.1 eq) in anhydrous Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise to generate the phosphonate anion. If enhanced selectivity is desired, a crown ether (e.g., 18-crown-6, 1.1 eq) can be added to sequester the potassium cation.

-

Aldehyde Addition: After stirring for 30-60 minutes at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction and Quenching: Continue stirring the reaction mixture at -78 °C. Monitor the reaction by TLC. Once complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The Z/E ratio can be determined by ¹H NMR or GC analysis.

Caption: Comparison of standard HWE (E-selective) and Still-Gennari (Z-selective) reactions.

Synthesis of Trifluoroethyl Esters

The unique reactivity of trifluoroethyl esters necessitates efficient synthetic access. However, the low nucleophilicity of 2,2,2-trifluoroethanol (B45653) makes traditional acid-catalyzed esterification challenging, often requiring harsh conditions and resulting in modest yields.[6] Modern methods have been developed to overcome this limitation.

This protocol, adapted from a facile room-temperature synthesis, uses a hypervalent iodine reagent for efficient trifluoroethylation of carboxylic acids.[6]

-

Reagent Setup: To a vial, add the carboxylic acid (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).

-

Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within a few hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2,2,2-trifluoroethyl ester in high yield. This method shows excellent functional group tolerance.[6]

Caption: Comparison of classical and modern synthetic routes to trifluoroethyl esters.

Conclusion

The trifluoroethoxy group fundamentally alters the reactivity of the ester functional group, transforming it into a highly electrophilic moiety. This unique characteristic leads to rapid hydrolysis, enables its novel use as a stable yet displaceable leaving group in SₙAr reactions, and provides a powerful tool for controlling stereoselectivity in olefination reactions. For researchers in organic synthesis and drug development, understanding and leveraging the distinct reactivity of trifluoroethyl esters opens new avenues for molecular design, prodrug strategies, and the efficient construction of complex molecular architectures.

References

- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 6. tandfonline.com [tandfonline.com]

A Deep Dive into the Conformational Landscape of 2,2,2-Trifluoroethyl Trifluoroacetate: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a molecule of interest in various chemical and pharmaceutical applications. The structural landscape of TFETFA is governed by the rotational isomerism around its central bonds, leading to distinct conformers with varying energies and populations. Understanding these conformational dynamics is crucial for predicting its reactivity, designing derivatives, and elucidating its interactions in biological systems.

This document summarizes the key findings from theoretical calculations and experimental investigations, primarily drawing from the seminal work in the field. The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been elucidated through gas-phase electron diffraction (GED) experiments, complemented and supported by ab initio (MP2) and Density Functional Theory (DFT) calculations. These combined approaches provide a robust model of the molecule's conformational behavior.

Conformational Isomers of this compound

Theoretical calculations reveal the existence of two primary conformers for this compound, arising from rotation around the O-C(H2) bond. These are designated as the anti,anti and anti,gauche conformers.[1][2]

-

The anti,anti Conformer: This conformer possesses C_s symmetry and is characterized by a planar arrangement of the C-O-C=O backbone.

-

The anti,gauche Conformer: This conformer has C_1 symmetry, indicating a non-planar arrangement of the ester group relative to the trifluoroethyl moiety.

Computational studies, including both MP2 and DFT methods, have been employed to determine the relative stabilities of these conformers.[1][2][3] The anti,anti structure is consistently predicted to be the more stable form.[1][2][3]

Quantitative Conformational Analysis

The following tables summarize the key quantitative data derived from theoretical calculations on the conformational isomers of this compound. This data is essential for understanding the potential energy surface of the molecule and the equilibrium between its different forms.

| Conformer | Point Group | Relative Energy (kJ/mol) | Key Dihedral Angle (τ C-O-C-C) |

| anti,anti | C_s | 0.00 | ~180° |

| anti,gauche | C_1 | 2.1 | ~70° |

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers. The relative energies indicate the higher stability of the anti,anti conformer. The dihedral angle τ (C-O-C-C) defines the orientation of the trifluoroethyl group relative to the trifluoroacetate group.

| Parameter | anti,anti (C_s) | anti,gauche (C_1) |

| Bond Lengths (Å) | ||

| C=O | 1.185 | 1.186 |

| C-O (ester) | 1.325 | 1.328 |

| O-CH2 | 1.440 | 1.442 |

| C-CF3 (acetyl) | 1.540 | 1.541 |

| C-CF3 (ethyl) | 1.515 | 1.514 |

| **Bond Angles (°) ** | ||

| O=C-O | 125.0 | 124.8 |

| C-O-CH2 | 116.5 | 115.8 |

| O-CH2-CF3 | 109.8 | 109.5 |

Table 2: Selected Optimized Geometrical Parameters for the Conformers of this compound. The geometric parameters were determined using DFT calculations, providing insight into the structural changes between the two conformers.

Experimental Protocols

The theoretical predictions are substantiated by experimental data, primarily from gas-phase electron diffraction (GED).

Gas-Phase Electron Diffraction (GED)

Objective: To experimentally determine the gas-phase molecular structure of this compound, including the relative abundance of its conformers.

Methodology:

-

A sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular jet.[4][5]

-

A high-energy electron beam is directed through the gaseous sample.[4][6]

-

The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.[4][6]

-

The diffraction pattern, which consists of a series of concentric rings, contains information about the internuclear distances within the molecule.[4]

-

The experimental scattering intensities are analyzed and fitted to a theoretical model that incorporates the geometries of the possible conformers (anti,anti and anti,gauche).

-

This analysis yields the optimized molecular structure and the percentage of each conformer present in the gas phase at the experimental temperature.

Visualizing the Conformational Landscape and Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the conformational analysis of this compound.

Figure 1: Conformational relationship between the anti,anti and anti,gauche isomers.

Figure 2: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound, through a synergistic combination of high-level theoretical calculations and gas-phase experimental data, reveals a landscape dominated by two key conformers: the more stable anti,anti form and the slightly higher energy anti,gauche isomer. The quantitative data on their relative energies, geometries, and the experimental validation provide a solid foundation for understanding the physicochemical properties and reactivity of this important fluorinated ester. This detailed conformational knowledge is invaluable for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

References

Methodological & Application

2,2,2-Trifluoroethyl Trifluoroacetate: A Versatile Trifluoroethylating Agent for N-, O-, and S-Nucleophiles

Application Note

Introduction

The introduction of the 2,2,2-trifluoroethyl group (-CH₂CF₃) into organic molecules is a key strategy in modern drug discovery and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) emerges as a notable reagent for this purpose, acting as an electrophilic source of the trifluoroethyl group. This document provides an overview of its applications in the trifluoroethylation of nitrogen, oxygen, and sulfur nucleophiles, complete with experimental protocols and mechanistic insights.

While 2,2,2-trifluoroethyl trifluoroacetate is a potent trifluoroethylating agent, it is important to note that a significant portion of the available literature focuses on other reagents for this transformation, such as 2,2,2-trifluoroethyl triflate and trifluoroacetic acid. However, the reactivity profile of TFETFA is analogous, proceeding via nucleophilic attack on the methylene (B1212753) carbon of the trifluoroethyl group.

Mechanism of Trifluoroethylation

The trifluoroethylation reaction using this compound is predicated on the nucleophilic attack at the electron-deficient methylene carbon of the trifluoroethyl group. The trifluoroacetate anion is an excellent leaving group, facilitating the SN2 displacement.

Application Notes: Synthesis of Fluorinated Heterocycles with a Focus on Trifluoroacetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacological profile of bioactive molecules. While a variety of fluorinating agents are available, this document focuses on the synthesis of fluorinated heterocycles, with a specific emphasis on trifluoroacetylation reactions.

Initial investigations into the utility of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) as a direct reagent for the synthesis of a broad range of fluorinated heterocycles have revealed limited documented applications in the scientific literature. Its reactivity as a trifluoroethylating or trifluoroacetylating agent for common heterocyclic systems appears to be less explored or less efficient compared to other commercially available reagents.

Therefore, this application note will provide a detailed overview and protocol for a more established and widely used method for introducing a trifluoroacetyl group into heterocyples: trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) . TFAA is a highly reactive and effective reagent for the acylation of various nucleophilic positions on heterocyclic rings.

Trifluoroacetylation of Heterocycles using Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a powerful electrophilic reagent that readily reacts with heteroatoms (N, O, S) and electron-rich carbon atoms of heterocyclic systems to introduce the trifluoroacetyl group (-COCF₃).

General Reaction Workflow

The general workflow for the trifluoroacetylation of a heterocycle using trifluoroacetic anhydride typically involves the reaction of the heterocyclic substrate with TFAA, often in the presence of a base or in a suitable solvent. The reaction conditions are generally mild and the reaction times are often short.

Representative Experimental Protocol: N-Trifluoroacetylation of Imidazole (B134444)

This protocol describes a general procedure for the N-trifluoroacetylation of imidazole using trifluoroacetic anhydride.[1]

Materials:

-

Imidazole

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a base and catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq.) in anhydrous dichloromethane.

-

If using a base, add pyridine (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-trifluoroacetylimidazole.

Quantitative Data: Trifluoroacetylation of Various Heterocycles

The following table summarizes representative yields for the trifluoroacetylation of different heterocyclic substrates using trifluoroacetic anhydride, as reported in the literature.

| Heterocycle | Position of Trifluoroacetylation | Base/Catalyst | Solvent | Yield (%) |

| Imidazole | N-1 | Pyridine | Dichloromethane | High |

| 1,3-Thiazole | C-2 | - | - | Moderate to High |

| 1,3-Oxazole | C-2 | - | - | Moderate to High |

| Indole | N-1 | - | - | High |

| Pyrrole | N-1 | - | - | High |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Signaling Pathway and Mechanism

The trifluoroacetylation of a nucleophilic heteroatom (e.g., nitrogen in an imidazole) by trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism.

Conclusion

While 2,2,2-trifluoroethyl trifluoroacetate has limited direct applications in the synthesis of fluorinated heterocycles based on current literature, the use of more reactive reagents like trifluoroacetic anhydride provides a robust and efficient method for the introduction of the trifluoroacetyl group. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications. It is recommended that for specific applications, reaction conditions be optimized to achieve the desired outcome.

References

Protocol for N-trifluoroethylation of amines with 2,2,2-Trifluoroethyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-CH₂CF₃) into amine-containing molecules is a crucial strategy in medicinal chemistry and drug development. This modification can significantly alter the physicochemical properties of a compound, including its basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. While various methods exist for N-trifluoroethylation, this document provides a detailed protocol for a practical and catalyst-free approach using trifluoroacetic acid and a silane (B1218182) reducing agent.

It is important to note that 2,2,2-Trifluoroethyl trifluoroacetate (B77799) is not a suitable reagent for the direct N-trifluoroethylation of amines. The reaction of an amine with an ester, such as 2,2,2-Trifluoroethyl trifluoroacetate, typically results in N-trifluoroacetylation , forming a trifluoroacetamide. This reaction is commonly employed as a method for protecting amine functionalities. The desired N-trifluoroethylation requires a reductive process.

The protocols detailed below describe a well-established, catalyst-free method for the reductive trifluoroethylation of primary and secondary amines using trifluoroacetic acid as the trifluoroethyl source and phenylsilane (B129415) as the reducing agent.[1] This approach is lauded for its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2]

Reaction Principle

The N-trifluoroethylation of amines with trifluoroacetic acid and phenylsilane proceeds via a reductive amination pathway. For secondary amines, it is a direct two-component reaction. For primary amines, a three-component reaction is employed, involving an aldehyde or ketone. The general transformations are depicted below:

Diagram of Reaction Principle

References

Application Notes and Protocols for O-trifluoroethylation of Alcohols using 2,2,2-Trifluoroethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction